8-Bromoimidazo[1,2-a]pyrazine
Overview
Description
8-Bromoimidazo[1,2-a]pyrazine is a chemical compound that acts as a versatile scaffold in organic synthesis and drug development . It is used in the production of various drugs and has multifarious biological activity .
Synthesis Analysis
The synthesis of 8-Bromoimidazo[1,2-a]pyrazine has been well studied. It can be synthesized from 2-Amino-3-chloropyrazine and Bromoacetaldehyde . Recent advances in the synthesis of imidazo[1,2-a]pyridines, which are similar to imidazo[1,2-a]pyrazines, have been made through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of 8-Bromoimidazo[1,2-a]pyrazine is C6H4BrN3 . It is a nitrogen-containing six-membered heterocyclic ring .
Chemical Reactions Analysis
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in the synthesis of important drugs and promising drug candidates . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates, have been developed in the past decade .
Scientific Research Applications
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Organic Synthesis and Drug Development
- Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This compound has shown multifarious biological activity .
- The synthetic methods and reactivity of imidazo[1,2-a]pyrazines have been studied extensively . The review is mainly based on the pattern and position of the substitution .
- The results of these studies have helped the scientific community to bring about future developments .
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- Imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial properties .
- The synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives is based on the click chemistry approach . Nine novel hybrid compounds were synthesized and characterized by IR and 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis .
- The synthesized products were tested for antimicrobial activity against E. coli, P. aeruginosa, E. aerogenes, B. megaterium, S. aureus, and B. subtilis bacterial strains and A. niger, and A. flavus fungal strains . The antimicrobial activity was evaluated in terms of the minimum inhibitory concentration (MIC) . Some of the test compounds showed high antibacterial and antifungal activity .
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- Imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds . They have huge applications in medicinal chemistry and drug molecule production .
- The initial discussion focuses on synthetic strategies of imidazo[1,2-a]pyridines, and later we disclose the reactivity of the imidazo[1,2-a]pyridines . This review is intended to summarize and discuss the most recent developments of synthesis and reactivity of imidazo[1,2-a]pyridines .
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- Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This review article is an effort to compile the progress made in synthetic methods and to illustrate its reactivity and multifarious biological activity .
- This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .
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- Imidazo[1,2-a]pyrazines have been studied for their potential use in optoelectronic materials .
- The optical properties of these compounds in the solid state were investigated . Some compounds exhibited significant red shifts of approximately 100 nm in their solid-state emission compared to those in solution .
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- Imidazo[1,2-a]pyridines are an important class of nitrogen ring junction heterocyclic compounds . They have huge applications in medicinal chemistry and drug molecule production .
- The initial discussion focuses on synthetic strategies of imidazo[1,2-a]pyridines, and later we disclose the reactivity of the imidazo[1,2-a]pyridines . This review is intended to summarize and discuss the most recent developments of synthesis and reactivity of imidazo[1,2-a]pyridines .
Safety And Hazards
The safety data sheet for a similar compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to not eat, drink or smoke when using this product .
Future Directions
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is expected that future developments will be based on the pattern and position of the substitution . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-6-9-2-4-10(6)3-1-8-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYMKASWIDXNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434133 | |
Record name | 8-Bromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoimidazo[1,2-a]pyrazine | |
CAS RN |
69214-34-2 | |
Record name | 8-Bromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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